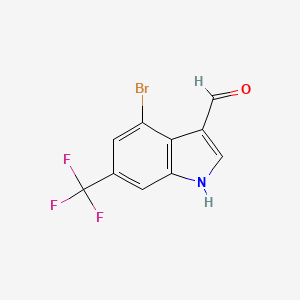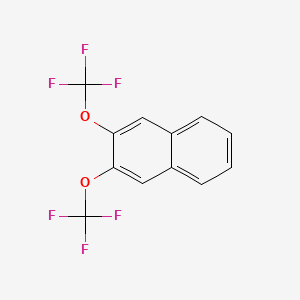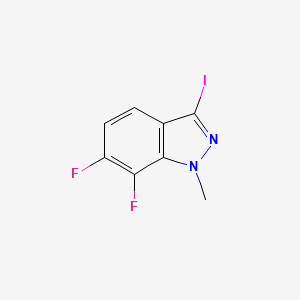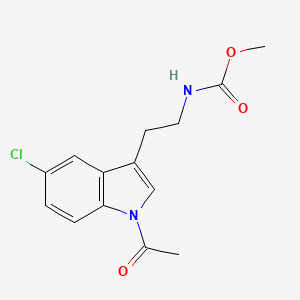
4-(2-(Trifluoromethoxy)phenoxy)piperidine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-(Trifluoromethoxy)phenoxy)piperidine hydrochloride is a chemical compound with the molecular formula C12H14F3NO2·HCl. It is known for its unique structure, which includes a trifluoromethoxy group attached to a phenoxy ring, linked to a piperidine moiety.
Méthodes De Préparation
The synthesis of 4-(2-(Trifluoromethoxy)phenoxy)piperidine hydrochloride typically involves the reaction of 4-(2-(Trifluoromethoxy)phenoxy)piperidine with hydrochloric acid. The synthetic route may include the following steps:
Formation of the Phenoxy Intermediate: The initial step involves the reaction of 2-(Trifluoromethoxy)phenol with a suitable halogenating agent to form the corresponding halide.
Nucleophilic Substitution: The halide intermediate is then reacted with piperidine under nucleophilic substitution conditions to form 4-(2-(Trifluoromethoxy)phenoxy)piperidine.
Hydrochloride Formation: Finally, the piperidine derivative is treated with hydrochloric acid to yield this compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to enhance yield and purity.
Analyse Des Réactions Chimiques
4-(2-(Trifluoromethoxy)phenoxy)piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Applications De Recherche Scientifique
4-(2-(Trifluoromethoxy)phenoxy)piperidine hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with biological targets and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in the development of pharmaceutical agents.
Mécanisme D'action
The mechanism of action of 4-(2-(Trifluoromethoxy)phenoxy)piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group and the piperidine ring play crucial roles in its binding affinity and activity. The compound may modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparaison Avec Des Composés Similaires
4-(2-(Trifluoromethoxy)phenoxy)piperidine hydrochloride can be compared with other similar compounds, such as:
4-(3-(Trifluoromethyl)phenoxy)piperidine: This compound has a trifluoromethyl group instead of a trifluoromethoxy group, leading to differences in chemical reactivity and biological activity.
4-(4-Fluoro-3-(trifluoromethyl)phenoxy)piperidine: The presence of a fluoro group in addition to the trifluoromethyl group alters its chemical and biological properties.
2-(Trifluoromethoxy)phenol: This compound lacks the piperidine ring, resulting in different applications and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C12H15ClF3NO2 |
|---|---|
Poids moléculaire |
297.70 g/mol |
Nom IUPAC |
4-[2-(trifluoromethoxy)phenoxy]piperidine;hydrochloride |
InChI |
InChI=1S/C12H14F3NO2.ClH/c13-12(14,15)18-11-4-2-1-3-10(11)17-9-5-7-16-8-6-9;/h1-4,9,16H,5-8H2;1H |
Clé InChI |
DWPFMBFQDUMIEP-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCC1OC2=CC=CC=C2OC(F)(F)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![(3aR,5aR,5bR,7aR,9S,11aR,11bR,13aS)-3a-(2-amino-1-hydroxyethyl)-1-isopropyl-5a,5b,8,8,11a-pentamethyl-2-oxo-3,3a,4,5,5a,5b,6,7,7a,8,9,10,11,11a,11b,12,13,13a-octadecahydro-2H-cyclopenta[a]chrysen-9-yl acetate](/img/structure/B11836511.png)

![tert-butyl (4-chlorobenzyl)(2-((3aR,5aR,5bR,7aR,9S,11aR,11bR,13aS)-9-hydroxy-1-isopropyl-5a,5b,8,8,11a-pentamethyl-2-oxo-2,3,4,5,5a,5b,6,7,7a,8,9,10,11,11a,11b,12,13,13a-octadecahydro-3aH-cyclopenta[a]chrysen-3a-yl)-2-oxoethyl)carbamate](/img/structure/B11836523.png)





